molecular formula C4H9N3O2 B161982 L-Alanine, N-(aminoiminomethyl)- CAS No. 1758-74-3

L-Alanine, N-(aminoiminomethyl)-

Cat. No.: B161982
CAS No.: 1758-74-3
M. Wt: 131.13 g/mol
InChI Key: DVNFLGLGNLXITH-REOHCLBHSA-N
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Description

L-Alanine, N-(aminoiminomethyl)- is a derivative of the amino acid L-alanine. It is an important compound in various biochemical processes and has significant applications in scientific research and industry. This compound is known for its role in protein synthesis and its involvement in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine, N-(aminoiminomethyl)- can be synthesized through various chemical reactions. One common method involves the reaction of L-alanine with cyanamide under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of L-Alanine, N-(aminoiminomethyl)- often involves microbial fermentation. Corynebacterium glutamicum, a well-known bacterium for industrial amino acid production, is frequently used. Through metabolic engineering, the biosynthesis pathways of L-alanine and fatty acids are optimized to enhance the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-(aminoiminomethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives of L-Alanine, N-(aminoiminomethyl)-, such as oxo derivatives, reduced derivatives, and substituted compounds.

Scientific Research Applications

L-Alanine, N-(aminoiminomethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It plays a crucial role in protein synthesis and metabolic pathways, making it a valuable compound for studying cellular processes.

    Medicine: It is used in the development of pharmaceuticals and as a component in nutritional supplements.

    Industry: It is used in the production of food additives, cosmetics, and other industrial products

Mechanism of Action

The mechanism of action of L-Alanine, N-(aminoiminomethyl)- involves its incorporation into proteins and its participation in metabolic pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions that are essential for cellular function. The molecular targets and pathways involved include amino acid transporters, enzymes involved in protein synthesis, and metabolic enzymes .

Comparison with Similar Compounds

L-Alanine, N-(aminoiminomethyl)- can be compared with other similar compounds such as:

L-Alanine, N-(aminoiminomethyl)- is unique due to its specific structure and its role in various biochemical processes, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-(diaminomethylideneamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNFLGLGNLXITH-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883749
Record name L-Alanine, N-(aminoiminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-74-3
Record name N-(Aminoiminomethyl)-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine, N-(aminoiminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, N-(aminoiminomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Alanine, N-(aminoiminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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